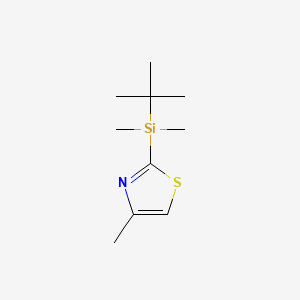

2-(tert-Butyldimethylsilyl)-4-methylthiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The tert-butyldimethylsilyl (TBDMS or TBS) group is a protecting group used in organic chemistry. The TBDMS group is used to protect alcohols, and can be removed using acid or fluoride ion . The compound “2-(tert-Butyldimethylsilyl)-4-methylthiazole” would therefore be a thiazole ring with a methyl group at the 4-position and a TBDMS-protected alcohol at the 2-position .

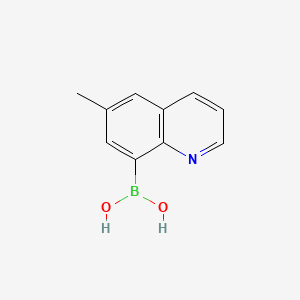

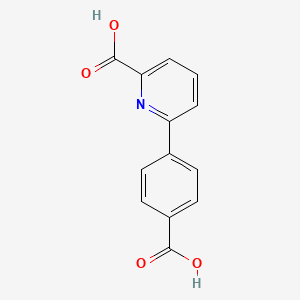

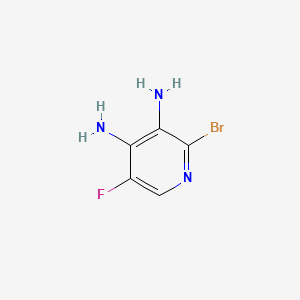

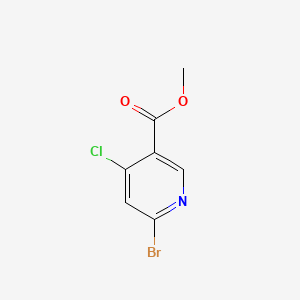

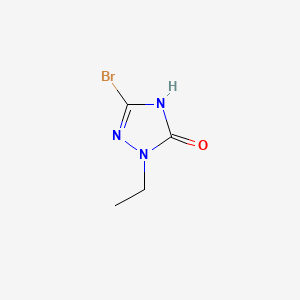

Molecular Structure Analysis

The molecular structure of “2-(tert-Butyldimethylsilyl)-4-methylthiazole” would consist of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. At the 2-position of the ring, there would be a TBDMS-protected alcohol group, and at the 4-position, a methyl group .Chemical Reactions Analysis

The TBDMS group can be removed from the molecule using acid or fluoride ion . This would result in the formation of the corresponding alcohol. Other reactions would largely depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(tert-Butyldimethylsilyl)-4-methylthiazole” would depend on its specific structure. For example, tert-butyldimethylsilyl chloride, a related compound, is a colorless or white solid that is soluble in many organic solvents .Aplicaciones Científicas De Investigación

RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection

In RNA synthesis, TBDM-Dithiane plays a critical role as a protecting group for the 2’-hydroxyl (2’-OH) position. During oligoribonucleotide assembly, the 2’-OH group is masked by TBDM-Dithiane, preventing unwanted reactions. This protection allows precise control over RNA sequence synthesis .

Oligoribonucleotide Synthesis

TBDM-Dithiane is employed in the synthesis of oligoribonucleotides. By selectively protecting the 2’-OH groups, it ensures accurate assembly of RNA sequences. Researchers commonly use TBDM-Dithiane in small-scale oligoribonucleotide synthesis .

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl-dimethyl-(4-methyl-1,3-thiazol-2-yl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NSSi/c1-8-7-12-9(11-8)13(5,6)10(2,3)4/h7H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCKALFODDMEQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NSSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676678 |

Source

|

| Record name | 2-[tert-Butyl(dimethyl)silyl]-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butyldimethylsilyl)-4-methylthiazole | |

CAS RN |

1245782-58-4 |

Source

|

| Record name | 2-[tert-Butyl(dimethyl)silyl]-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B572488.png)

![8-Methyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine](/img/structure/B572494.png)

![7-Azaspiro[4.5]decan-6-one](/img/structure/B572499.png)

![N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B572500.png)